10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Description
The compound 10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a complex organic molecule. . Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits.
Properties
Molecular Formula |
C42H66O14 |
|---|---|
Molecular Weight |
795.0 g/mol |
IUPAC Name |
10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)33(21(3)53-34)56-35-31(47)29(45)28(44)23(18-43)54-35/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52) |
InChI Key |
IIIOQVDDEWZCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core flavonoid structure. The process typically includes:
Formation of the benzopyran ring: This can be achieved through cyclization reactions involving phenolic compounds.
Hydroxylation and methylation: Introduction of hydroxyl and methyl groups at specific positions on the benzopyran ring.
Glycosylation: Attachment of sugar moieties to the hydroxyl groups, forming glycosidic bonds.
Industrial Production Methods
Industrial production of such complex flavonoids often involves biotechnological approaches, including the use of genetically engineered microorganisms to produce the desired compound. These methods are preferred due to their efficiency and sustainability compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
The compound 10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on current research findings and case studies.
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 724.8 g/mol. Its intricate structure includes multiple hydroxyl groups and oxane rings which contribute to its reactivity and potential biological activity.
Pharmaceutical Development
The compound's structural features suggest potential applications in drug development. Its hydroxyl groups can enhance solubility and bioavailability of therapeutic agents. Research indicates that similar compounds have been explored for their anti-inflammatory and antioxidant properties. For instance:
- Case Study : A study found that derivatives of similar polyhydroxylated compounds exhibited significant anti-inflammatory activity in vitro .
Natural Product Synthesis
Given its complex structure, this compound may serve as a precursor or model for synthesizing other natural products. The presence of multiple functional groups allows for various chemical modifications that can lead to the creation of novel compounds with unique properties.
Biochemical Research
The compound's potential role as a biochemical agent is notable. Its ability to interact with biological systems can be leveraged in metabolic studies. For example:
- Research Insight : Investigations into the metabolic pathways involving similar compounds have shown their influence on cellular signaling processes . This could lead to insights into disease mechanisms or therapeutic targets.
Agricultural Applications
Compounds with similar hydroxylated structures have been researched for their potential as natural pesticides or growth enhancers in agriculture. Their ability to affect plant metabolism suggests they could be utilized in developing environmentally friendly agricultural practices.
Nutraceuticals
The antioxidant properties associated with polyphenolic compounds indicate that this compound might be developed into a nutraceutical product aimed at improving health outcomes related to oxidative stress.
Data Tables
Mechanism of Action
The compound exerts its effects through various molecular mechanisms, including:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Signal Transduction Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anti-cancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
The uniqueness of 10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid lies in its complex structure, which combines multiple hydroxyl and methyl groups with glycosidic linkages. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for scientific research .
Biological Activity
The compound 10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a complex organic molecule with significant potential in biological applications. Its structure suggests multiple hydroxyl groups and a polycyclic framework which may contribute to its bioactivity.
Molecular Properties
The molecular formula of this compound is , with a total of 192 atoms and 92 heavy atoms. The presence of multiple hydroxyl groups indicates potential for hydrogen bonding and interaction with biological macromolecules .
Biological Activity Overview
Research into the biological activity of this compound reveals several promising effects:
1. Antioxidant Activity
Studies indicate that compounds with similar structures exhibit strong antioxidant properties. The presence of hydroxyl groups typically enhances the ability to scavenge free radicals and reduce oxidative stress in cells. This can be crucial in preventing cellular damage associated with various diseases .
2. Anti-inflammatory Effects
Preliminary data suggest that related compounds can inhibit inflammatory pathways. For instance:
- Inhibition of pro-inflammatory cytokines in macrophages.
- Reduction of inflammation markers in human synovial cells .
3. Neuroprotective Properties
Research has shown that similar structures can protect neuronal cells from apoptosis and oxidative damage. This is particularly relevant in models of neurodegeneration where oxidative stress plays a key role .
Case Studies
Case Study 1: Neuroprotection
A study involving a derivative of this compound demonstrated significant neuroprotective effects in mouse models subjected to oxidative stress conditions. The mechanism was attributed to the upregulation of antioxidant enzymes and downregulation of apoptotic markers such as caspase-3 .
Case Study 2: Anti-Cancer Activity
In vitro studies have indicated that compounds structurally related to this molecule can inhibit the proliferation of cancer cells by modulating signaling pathways involved in cell cycle regulation and apoptosis. Specifically:
- Inhibition of breast cancer metastasis through miR-18a-mediated pathways.
- Reduction of tumor growth in xenograft models .
Data Table: Summary of Biological Activities
Q & A
Q. What advanced spectroscopic and computational methods are recommended for resolving the stereochemical complexity of this compound?
To address its stereochemical complexity, employ high-resolution nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography for absolute configuration determination. Density functional theory (DFT) calculations can predict NMR chemical shifts and validate experimental data. Hybrid methodologies, such as coupling NMR with molecular dynamics simulations, enhance accuracy in assigning stereocenters in polycyclic systems .
Q. How can researchers optimize synthetic routes for this compound given its glycosidic and polycyclic moieties?
Prioritize modular synthesis strategies:
- Glycosylation : Use trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate) for stereoselective coupling, as seen in similar glycoside syntheses .
- Polycyclic Assembly : Leverage Diels-Alder or Wagner-Meerwein rearrangements for ring formation. AI-driven retrosynthetic tools (e.g., COMSOL Multiphysics integration) can predict optimal reaction conditions and minimize side products .
Q. What experimental approaches mitigate contradictions in spectroscopic data for hydroxyl-rich regions of the molecule?
Contradictions in hydroxyl-group assignments often arise from dynamic exchange processes. Solutions include:
- Deuterium exchange experiments to identify labile protons.
- Low-temperature NMR to slow proton exchange and resolve overlapping signals.
- Comparative analysis with structurally analogous compounds (e.g., methyl 3-O-β-D-glucopyranosyl derivatives) to benchmark spectral patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological role of its dicarboxylic acid groups?
Use systematic derivatization:
- Synthesize analogs with masked carboxylic acids (e.g., methyl esters) to assess ionization-dependent bioactivity.
- Pair with molecular docking simulations targeting receptors with carboxylate-binding pockets (e.g., metalloenzymes). Validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What chromatographic techniques resolve isomeric impurities during large-scale synthesis?
- HILIC (Hydrophilic Interaction Chromatography) : Effective for polar glycosidic intermediates.
- Chiral Stationary Phases (CSPs) : Use cellulose- or amylose-based columns for enantiomeric separation of methyl-substituted oxane rings.
- AI-Driven Optimization : Machine learning models predict retention times and optimize mobile-phase compositions, reducing trial-and-error .
Q. What in vivo models are suitable for studying the compound’s metabolic stability and excretion pathways?
- Rodent Models : Administer isotopically labeled compound (e.g., ¹⁴C-labeled) to track urinary/fecal excretion and hepatic metabolism.
- LC-HRMS Metabolomics : Identify phase I/II metabolites (e.g., glucuronidated or sulfated derivatives).
- CYP450 Inhibition Assays : Use human liver microsomes to predict drug-drug interaction risks .
Q. How can computational models predict the compound’s pH-dependent solubility and stability?
- pKa Prediction Tools : Software like MarvinSuite or ADMET Predictor estimates ionization states.
- Molecular Dynamics (MD) Simulations : Model hydration shells around carboxylate groups to assess solubility.
- Forced Degradation Studies : Expose the compound to accelerated pH/stress conditions and monitor degradation via UPLC-QTOF .
Methodological Considerations
Q. What strategies validate the compound’s theoretical conformational models against experimental data?
- Overlay Analysis : Compare DFT-optimized conformers with X-ray crystallography results.
- Variable-Temperature NMR : Detect conformational flexibility (e.g., chair-boat transitions in oxane rings).
- SAXS (Small-Angle X-ray Scattering) : Validate solution-phase conformations in biologically relevant solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
